LogP and TPSA Differentiate 1-(1,3,4-Oxadiazol-2-yl)ethanone from 5-Methyl Analog in Lipophilicity-Driven Assays
The target compound exhibits a LogP of -0.87 [1] and an XLogP3 of -0.2 [2], whereas the 5-methyl substituted analog, 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone, has an XLogP3 of 0.2 [3]. Both share a TPSA of 56 Ų. The target compound is therefore more hydrophilic, which can be crucial for solubility in aqueous media or for tuning the logD of downstream analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: -0.87 (Chemsrc); XLogP3: -0.2 (PubChem) |
| Comparator Or Baseline | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone: XLogP3: 0.2 |
| Quantified Difference | Delta LogP ~ -1.07; Delta XLogP3 = -0.4 units |
| Conditions | Predicted/computed logP values |
Why This Matters
This quantifiable difference in lipophilicity impacts compound solubility and membrane permeability, making the target a superior choice for early-stage drug discovery requiring a more polar starting point.
- [1] Chemsrc. Ethanone, 1-(1,3,4-oxadiazol-2-yl)- (9CI). Retrieved 2026-04-17. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 20767633, 1-(1,3,4-Oxadiazol-2-yl)ethanone. Retrieved 2026-04-17. View Source
- [3] Kuujia. 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone. Retrieved 2026-04-17. View Source
